
1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a chloromethyl group at the 2-position and an octyl group at the 3-position of the naphthalenedione core. Naphthoquinones are known for their roles in various biological processes and have been studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl- typically involves the chloromethylation of 1,4-naphthoquinone followed by the introduction of the octyl group. The reaction conditions for chloromethylation often include the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The subsequent alkylation with an octyl halide can be carried out under basic conditions using a strong base like sodium hydride or potassium tert-butoxide .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as an anticancer agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl- involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in redox reactions and influence cellular signaling pathways. It has been shown to promote the expansion of CD8+ T cells and limit the activity of Th1 and Th17 cells, which are involved in autoimmune responses .
Comparison with Similar Compounds
1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl- can be compared with other naphthoquinone derivatives such as:
1,4-Naphthoquinone: The parent compound, known for its broad range of biological activities.
2-Bromo-1,4-Naphthalenedione: A derivative with similar immunomodulatory properties.
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in traditional medicine and as a dye.
The uniqueness of 1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
104582-12-9 |
|---|---|
Molecular Formula |
C19H23ClO2 |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
2-(chloromethyl)-3-octylnaphthalene-1,4-dione |
InChI |
InChI=1S/C19H23ClO2/c1-2-3-4-5-6-7-10-16-17(13-20)19(22)15-12-9-8-11-14(15)18(16)21/h8-9,11-12H,2-7,10,13H2,1H3 |
InChI Key |
KRCMOZFFWCQDFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(C(=O)C2=CC=CC=C2C1=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


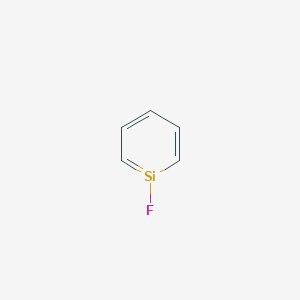


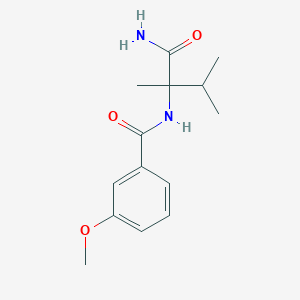
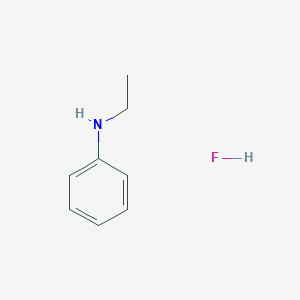

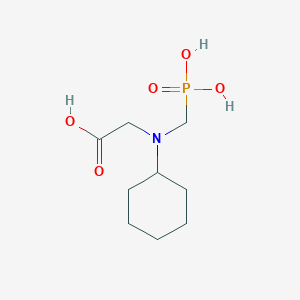

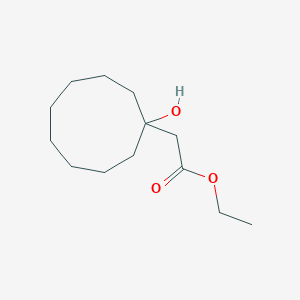
![N'-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B14320134.png)
![Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester](/img/structure/B14320137.png)
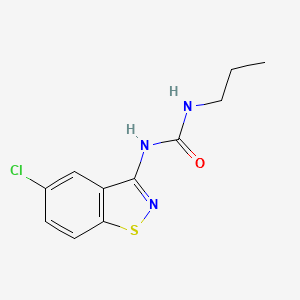
![Spiro[4.4]nona-2,7-diene](/img/structure/B14320145.png)
![3-{[(Triethylsilyl)oxy]methyl}pyridine](/img/structure/B14320148.png)
